molecular formula C11H16O B14476520 3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one CAS No. 67722-29-6

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

Cat. No.: B14476520
CAS No.: 67722-29-6
M. Wt: 164.24 g/mol
InChI Key: PWISDODKLKICIS-UHFFFAOYSA-N
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Description

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is a chemical compound with the molecular formula C₁₅H₂₂O It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then undergo further cyclization and functionalization to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts such as aluminum chloride to facilitate the Diels-Alder reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group

Properties

CAS No.

67722-29-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

InChI

InChI=1S/C11H16O/c1-8-10-6-4-2-3-5-9(10)7-11(8)12/h9H,2-7H2,1H3

InChI Key

PWISDODKLKICIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCCC2CC1=O

Origin of Product

United States

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